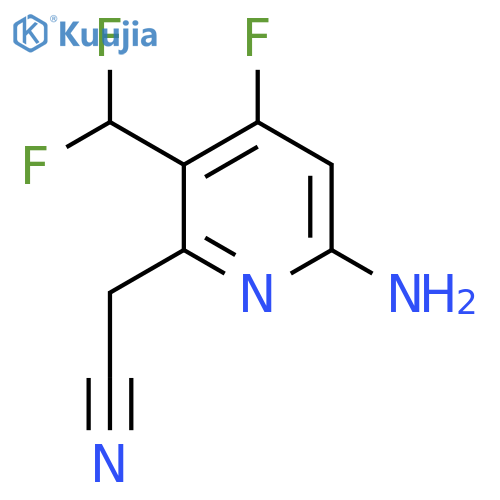Cas no 1804953-33-0 (6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile)

1804953-33-0 structure
商品名:6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile
CAS番号:1804953-33-0
MF:C8H6F3N3
メガワット:201.148551464081
CID:4855002
6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile
-
- インチ: 1S/C8H6F3N3/c9-4-3-6(13)14-5(1-2-12)7(4)8(10)11/h3,8H,1H2,(H2,13,14)
- InChIKey: LELPKBUIACPGCP-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(N)N=C(CC#N)C=1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 62.7
6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029067613-1g |
6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile |
1804953-33-0 | 97% | 1g |
$1,564.50 | 2022-04-01 |
6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile 関連文献
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
1804953-33-0 (6-Amino-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile) 関連製品
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
